3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone
Description
Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3 |
InChI Key |
KQBHOMRPRBEQFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Salicylaldehyde Derivatives
- Condensation of 2-hydroxybenzaldehyde derivatives with appropriate acetophenone or benzoyl derivatives under basic or acidic conditions.
- Cyclization to form the chromone ring via oxidative cyclization .
- Solvent: ethanol or acetic acid.
- Catalyst: sodium hydroxide or potassium hydroxide.
- Temperature: reflux (~80-100°C).
- Duration: 4-8 hours.
- Condensation of 3-methoxy-4-hydroxybenzaldehyde with acetophenone derivatives, followed by cyclization and oxidation to yield the chromone core with hydroxyl and methoxy groups at the specified positions.
Synthesis via Friedel–Crafts Acylation and Cyclization
- Friedel–Crafts acylation of phenolic compounds with acyl chlorides to introduce the necessary acyl groups.
- Cyclization under acidic or basic conditions to form the chromone ring.
- Solvent: polyphasic systems such as DMSO, DMF, or acetic acid.
- Catalyst: Aluminum chloride or polyphosphoric acid.
- Temperature: 0-100°C.
- Duration: 2-12 hours.
- This method allows for regioselective hydroxylation and methoxylation by choosing appropriate starting phenols.
Synthesis via Prenylation and Ring Closure
- Prenylation of phenolic precursors using prenyl bromide or chloride in the presence of alkali (e.g., potassium carbonate).
- Ring closure via cyclization of prenylated intermediates under basic conditions.
- Solvent: methanol, DMF, or THF.
- Base: potassium carbonate, cesium carbonate.
- Temperature: 0-80°C.
- Duration: 2-24 hours.
- This approach is suitable for introducing the prenyl group, which can be oxidized or further functionalized to obtain the target chromone.
Hydroxylation and Methylation Steps
- Hydroxyl groups are introduced via selective hydroxylation using reagents like hydrogen peroxide or hydroxyl radical-generating systems.
- Methylation of phenolic hydroxyl groups is achieved with methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).
Data Table Summarizing Preparation Methods
Notes
- The synthesis routes are adaptable depending on the availability of starting materials and specific functional group modifications.
- The process often involves protecting groups to ensure regioselectivity during hydroxylation and methylation.
- The overall yield and purity depend on the optimization of each step, particularly the cyclization and hydroxylation stages.
Chemical Reactions Analysis
Isorhamnetin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of isorhamnetin, which may have varying biological activities .
Scientific Research Applications
Isorhamnetin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties . In biology and medicine, isorhamnetin is researched for its potential anti-inflammatory, antimicrobial, and anticancer effects . It has shown efficacy in the management of health conditions such as metabolic syndrome, cancer, and cardiovascular diseases . Additionally, isorhamnetin is used in the development of biocidal compositions, pesticides, and therapeutic compositions .
Mechanism of Action
The mechanism by which isorhamnetin exerts its effects involves the regulation of several molecular targets and pathways. It has been shown to block cell cycle progression, regulate apoptosis and autophagy, and inhibit cancer cell invasion and metastasis . Isorhamnetin also modulates signaling pathways such as PI3K/AKT/PKB, NF-κB, and MAPK, and influences the expression of related cytokines and kinases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Chromone Derivatives
Substituent Patterns on the Chromone Core
The hydroxylation and methoxylation patterns on the chromone skeleton significantly influence biological activity. Key analogs include:
Key Observations :
Substitution on the Phenyl Ring
The 4-hydroxy-3-methoxy phenyl group is a recurring motif in bioactive chromones:
Functional Impact :
- The 4-hydroxy-3-methoxy group enhances electron-donating capacity, which correlates with antioxidant activity . However, the target compound’s trihydroxy chromone core may further amplify this effect.
Cytotoxicity
- Ethyl-linked derivatives (e.g., 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone ) exhibit moderate cytotoxicity against cancer cell lines (IC50: 5.76–20.1 µM) .
- 6,7-Dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone inhibits NF-κB activation (luciferase activity: 0.38 vs.
Antioxidant Capacity
Gaps in Data :
Structural Uniqueness and Research Implications
The 3,6,7-trihydroxy chromone core and 4-hydroxy-3-methoxy-phenyl group distinguish this compound from analogs.
- Enhanced antioxidant activity due to multiple hydroxyl groups.
- Improved solubility compared to ethyl-linked derivatives, which may influence pharmacokinetics.
Biological Activity
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone, also known as a flavonoid compound, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a chromone backbone with three hydroxyl groups at positions 3, 6, and 7 and a methoxy-substituted phenyl group at position 2. This unique structure contributes to its biological properties.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant capacity of this compound. The compound scavenges free radicals and reduces oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Research Findings : A study reported that the compound exhibited significant DPPH radical scavenging activity with an IC50 value comparable to that of ascorbic acid .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Case Study : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of TNF-alpha and IL-6 in serum .
Anticancer Properties
Research indicates that this compound possesses anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by arresting the cell cycle at the G1 phase .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 15.4 | Apoptosis induction |
| HeLa (cervical) | 12.8 | Cell cycle arrest |
| A549 (lung) | 10.5 | Mitochondrial pathway |
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in models of neurodegeneration. It protects neuronal cells from oxidative damage and apoptosis.
- Research Findings : In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by glutamate toxicity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
- Absorption : The compound shows moderate solubility in water and high solubility in organic solvents.
- Metabolism : It undergoes phase I metabolism primarily through hydroxylation and conjugation.
- Excretion : Predominantly excreted via urine as metabolites.
Safety and Toxicity
Preliminary toxicity studies indicate that this flavonoid exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.
Q & A
Q. What spectroscopic methods are essential for characterizing the structure of 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone?
- Methodological Answer : Structural elucidation requires a combination of 1D/2D NMR (to assign proton and carbon environments), HR-ESIMS (for precise molecular formula determination), and Circular Dichroism (CD) to confirm absolute configuration. For example, the absolute configuration of oleracone P, a structurally related chromone, was resolved using ECD calculations combined with experimental CD data . UHPLC-ESI-Q-TOF/MS is critical for purity assessment and fragmentation pattern analysis .
Q. How do hydroxyl group positions influence the antioxidant and neuroprotective activities of this chromone?
- Methodological Answer : Hydroxyl groups at positions 3, 6, and 7 are critical for antioxidant capacity, as shown in studies where shifting functional groups (e.g., DTC from position 3 to 6) drastically reduced activity . Neuroprotection depends on the flexibility of substituents ; for example, rigid phenylethyl arms with double bonds inactivate neuroprotective effects, while hydroxylated, flexible analogs enhance receptor interactions . Assays like glutamate-induced neurotoxicity models (at 10 μM concentrations) are used to validate these effects .
Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer : IL-1β inhibition assays in macrophage cell lines (e.g., RAW 264.7) are standard. For instance, oleracone P, a similar chromone, showed significant IL-1β suppression at 20 μM via LPS-stimulated models . MTT cytotoxicity assays against cancer cell lines (e.g., SMMC-7721, MGC-803) can also screen for anti-inflammatory cross-activity, though weak cytotoxicity (IC₅₀: 18.82–37.95 µg/mL) may require secondary validation .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the mechanism of anti-inflammatory action?
- Methodological Answer : Docking studies target inflammatory mediators like IL-1β or COX-2 . Using software (e.g., AutoDock Vina), the chromone’s hydroxyl and methoxy groups are mapped to hydrogen-bonding sites on protein targets. For example, the 4-hydroxy-3-methoxy-phenyl moiety may interact with hydrophobic pockets, while trihydroxy groups stabilize polar interactions. Dynamics simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories, correlating conformational flexibility with activity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for chromone derivatives?
- Methodological Answer : Systematic QSAR modeling addresses discrepancies by integrating physicochemical descriptors (e.g., logP, polar surface area) with bioactivity data. For example, chromones with 5-OH substituents showed enhanced neuroprotection, but rigid substituents (e.g., double bonds in phenylethyl arms) negated effects, highlighting the need for conformational analysis in SAR . Contradictions in cytotoxicity data (e.g., weak activity in MTT assays) may require metabolomic profiling to identify off-target interactions .
Q. How is the absolute configuration of polyhydroxylated chromones determined experimentally and computationally?
- Methodological Answer : Experimental CD spectra are compared with time-dependent density functional theory (TD-DFT) -computed ECD curves. For oleracone P, the (S)-configuration was confirmed by matching experimental CD minima/maxima (e.g., 210–250 nm) with calculated transitions . X-ray crystallography (where feasible) provides definitive proof, as seen in chromone derivatives with resolved methylthio groups .
Q. What synthetic challenges arise in designing routes for multi-substituted chromones, and how are they optimized?
- Methodological Answer : Key challenges include regioselective hydroxylation and methoxy group placement . A typical route involves:
- Core formation : Aldol condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes.
- Functionalization : Selective oxidation (e.g., KMnO₄ for hydroxylation) and protection/deprotection steps (e.g., TBDMS for OH groups) .
- Purification : Reverse-phase HPLC with C18 columns resolves isomers, as seen in agarwood chromones .
Q. How do researchers validate purity and structural integrity using hyphenated analytical techniques?
- Methodological Answer : LC-MS/MS combines separation (C18 column, acetonitrile/water gradient) with high-resolution mass detection (e.g., Q-TOF) to confirm molecular ions and fragment patterns. NMR-PURE thresholds (e.g., >95% purity) are validated via integration of ¹H NMR signals, excluding solvent peaks. For example, 6,7-dimethoxy-2-(2-phenylethyl)chromone was characterized with ¹³C DEPT-135 to assign quaternary carbons .
Methodological Tables
Q. Table 1: Key SAR Insights for Chromone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
